![molecular formula C6H9F3N2 B1444886 3-[(3,3,3-Trifluoropropil)amino]propanonitrilo CAS No. 1170012-74-4](/img/structure/B1444886.png)
3-[(3,3,3-Trifluoropropil)amino]propanonitrilo
Descripción general
Descripción
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile is an organic compound with the molecular formula C6H9F3N2 It is characterized by the presence of a trifluoropropyl group attached to an amino group, which is further connected to a propanenitrile moiety
Aplicaciones Científicas De Investigación
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3,3-Trifluoropropyl)amino]propanenitrile typically involves the reaction of 3,3,3-trifluoropropylamine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,3,3-Trifluoropropylamine} + \text{Acrylonitrile} \rightarrow \text{3-[(3,3,3-Trifluoropropyl)amino]propanenitrile} ]
The reaction is usually conducted in the presence of a suitable solvent and may require a catalyst to enhance the reaction rate. The reaction temperature and time are optimized to achieve maximum yield.
Industrial Production Methods
In an industrial setting, the production of 3-[(3,3,3-Trifluoropropyl)amino]propanenitrile involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and isolation of the product to ensure high purity and quality. The use of advanced analytical techniques is essential to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoropropyl oxides.
Reduction: Formation of 3-[(3,3,3-Trifluoropropyl)amino]propanamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-[(3,3,3-Trifluoropropyl)amino]propanenitrile involves its interaction with specific molecular targets. The trifluoropropyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,3-Trifluoropropionic acid
- 3,3,3-Trifluoropropylamine
- 3,3,3-Trifluoropropyl chloride
Uniqueness
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile is unique due to the combination of the trifluoropropyl group and the nitrile functionality. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
IUPAC Name |
3-(3,3,3-trifluoropropylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2/c7-6(8,9)2-5-11-4-1-3-10/h11H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCMSNMGEMRMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



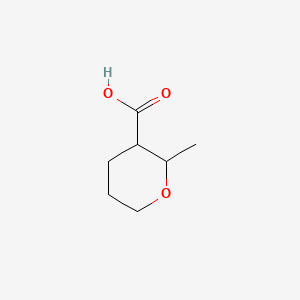
![Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-](/img/structure/B1444807.png)

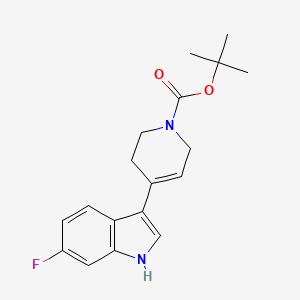
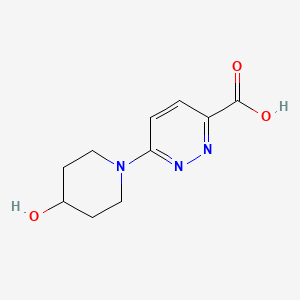
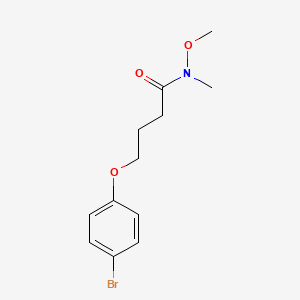
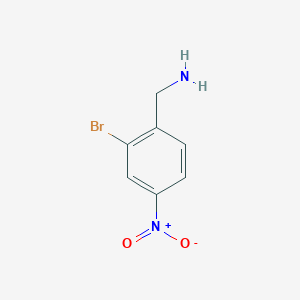
![{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine](/img/structure/B1444818.png)
![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)
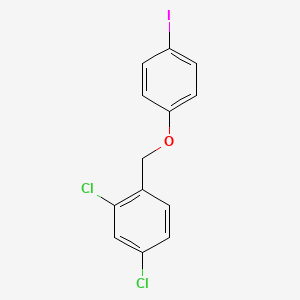
![Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate](/img/structure/B1444822.png)
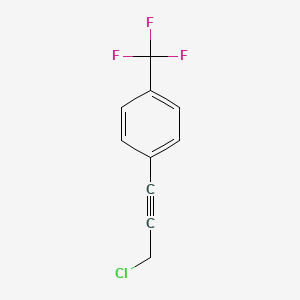
![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)
